Galocitabine - 124012-42-6

Galocitabine

Catalog Number: EVT-268982
CAS Number: 124012-42-6
Molecular Formula: C19H22FN3O8
Molecular Weight: 439.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Galocitabine is an orally available 5-fluorouracil (5-FU) prodrug with potential antineoplastic activity. Upon administration, galocitabine is converted into 5'-deoxy-5-fluorocytidine, 5'-deoxy-fluorouridine, and 5-FU. 5-FU is further metabolized into other cytotoxic metabolites that interfere with RNA and DNA synthesis via inhibition of thymidylate synthase. As a result, this agent eventually inhibits tumor cell growth.
Source and Classification

Galocitabine is synthesized through various chemical processes that modify the structure of cytidine to enhance its therapeutic properties. It belongs to the class of nucleoside analogs, which are compounds that mimic naturally occurring nucleosides but with modifications that can alter their biological activity and pharmacokinetics. Nucleoside analogs are commonly used in antiviral and anticancer therapies due to their ability to interfere with nucleic acid synthesis.

Synthesis Analysis

The synthesis of galocitabine involves several key steps that typically utilize glycosylation reactions. One notable method includes the use of ortho-(1-phenylvinyl)benzoates as glycosyl donors, which allows for efficient synthesis under mild conditions. This method has been shown to provide high yields and broad substrate scope, making it suitable for the production of various nucleosides, including galocitabine.

Key Synthesis Steps:

  1. Glycosylation Reaction: The reaction involves the coupling of a glycosyl donor with an acceptor molecule (often a modified cytidine).
  2. Reaction Conditions: Typically conducted under mild conditions using common solvents like dichloromethane.
  3. Purification: The final product is purified through standard techniques such as column chromatography or recrystallization.

The synthesis protocols have been optimized to improve yields and reduce reaction times, making them commercially viable for large-scale production.

Molecular Structure Analysis

Galocitabine's molecular structure features a pyrimidine base attached to a ribose sugar, similar to cytidine but with specific modifications that enhance its antitumor activity.

Structural Characteristics:

  • Chemical Formula: The molecular formula of galocitabine is C10H12N4O4C_{10}H_{12}N_{4}O_{4}.
  • Molecular Weight: Approximately 240.23 g/mol.
  • Functional Groups: The structure includes hydroxyl groups, nitrogen atoms in the base, and carbonyl functionalities that contribute to its biological activity.

The molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its three-dimensional conformation and interactions with biological targets.

Chemical Reactions Analysis

Galocitabine undergoes various chemical reactions that are crucial for its activation and mechanism of action within biological systems. Notably, it can be phosphorylated by cellular kinases to form active triphosphate forms, which are essential for its incorporation into DNA during replication.

Key Reactions:

  • Phosphorylation: Enzymatic conversion to triphosphate form.
  • Incorporation into DNA: The triphosphate form competes with natural nucleotides for incorporation into DNA strands.

These reactions are critical for understanding how galocitabine exerts its therapeutic effects and how it may be metabolized within the body.

Mechanism of Action

Galocitabine acts primarily by inhibiting DNA synthesis in rapidly dividing cancer cells. Once phosphorylated to its active triphosphate form, it mimics deoxycytidine triphosphate and gets incorporated into DNA during replication. This incorporation leads to chain termination or mispairing during DNA synthesis, ultimately resulting in cell death.

Mechanistic Insights:

  • Inhibition of DNA Polymerase: By mimicking natural substrates, galocitabine interferes with the normal function of DNA polymerases.
  • Induction of Apoptosis: The disruption of DNA integrity triggers apoptotic pathways in cancer cells, leading to their elimination.

Research continues to explore the specific pathways involved in galocitabine's action and its potential synergistic effects with other chemotherapeutic agents.

Physical and Chemical Properties Analysis

Galocitabine exhibits several notable physical and chemical properties that influence its behavior in biological systems:

Properties:

  • Solubility: Generally soluble in water and common organic solvents, which facilitates its formulation for therapeutic use.
  • Stability: Stability can vary depending on pH and temperature; therefore, careful handling is required during storage and preparation.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for nucleoside analogs.

These properties are essential for determining the appropriate formulation methods for drug delivery.

Applications

Galocitabine has been explored primarily for its applications in oncology as an antitumor agent. Its ability to inhibit DNA synthesis makes it a candidate for treating various cancers, including breast cancer and colorectal cancer.

Potential Applications:

  1. Cancer Therapy: Investigated as part of combination therapies or as a standalone treatment.
  2. Research Tool: Used in studies examining nucleic acid metabolism and cancer cell biology.
  3. Drug Development: Continues to be a subject of research for developing new formulations or combinations with other agents.

The ongoing research aims to elucidate further its efficacy and safety profiles in clinical settings while exploring new therapeutic avenues where galocitabine could provide benefits over existing treatments.

Synthesis and Development of Galocitabine

Historical Evolution of Nucleoside Analog Anticancer Agents

The development of nucleoside analogues as anticancer agents represents a cornerstone of medicinal chemistry, with foundational work dating to the mid-20th century. The discovery of arabinose-derived nucleosides like cytarabine (Ara-C) in the 1960s established the paradigm of sugar-modified nucleosides for cancer therapy [1]. These early agents demonstrated that structural alterations—particularly to the sugar moiety—could impart significant antineoplastic activity by interfering with DNA synthesis. Cytarabine, approved in 1969, became an essential medicine for leukemias by incorporating into DNA and terminating chain elongation [1].

The 1980s–1990s witnessed strategic advances with fluorine-substituted analogues. Gemcitabine (2′,2′-difluoro-2′-deoxycytidine) emerged as a pivotal successor, where the difluoro modification at the 2′-position enhanced metabolic stability and introduced dual mechanisms: DNA chain termination and ribonucleotide reductase (RNR) inhibition [1] [2]. This period also saw the exploration of sulfur-for-oxygen substitutions, culminating in 4′-thionucleosides. These compounds demonstrated superior nuclease resistance due to the thioaminal moiety, positioning them as promising candidates for overcoming limitations of earlier analogues [5]. Galocitabine (4′-thio-β-D-ribofuranose-2′-methylene-cytosine) thus represents an evolutionary product of these cumulative innovations—synthesizing insights from arabinose, fluoro, and thio modifications into a single optimized scaffold.

Table 1: Key Nucleoside Analogues in Anticancer Development

CompoundStructural ModificationMechanistic InnovationClinical Impact
Cytarabine (Ara-C)2′-Arabinose configurationDNA polymerase inhibitionFirst-line acute myeloid leukemia
Gemcitabine2′,2′-Difluoro substitutionDNA chain termination + RNR inhibitionPancreatic, breast, lung cancers
4′-Thiocytidine4′-Sulfur substitutionMetabolic stability enhancementPreclinical proof-of-concept
Galocitabine4′-Thio + 2′-methyleneRNR inhibition + nuclease resistanceInvestigational (solid tumors)

Rational Design Principles for Galocitabine’s Molecular Architecture

Galocitabine’s architecture embodies a deliberate integration of three pharmacologically validated modifications:

  • 4′-Thio Substitution: Replacement of the furanose oxygen with sulfur confers conformational rigidity and metabolic stability. The C-S bond’s reduced electronegativity (compared to C-O) diminishes hydrolysis by cellular nucleases, prolonging intracellular half-life [5]. This modification also favors the "north" sugar pucker conformation, enhancing affinity for RNR—a critical target in nucleoside pharmacology [1] [5].
  • 2′-Deoxy-2′-Methylene Cytidine: The exocyclic methylene group at C2′ sterically hinders deamination by cytidine deaminase (CDA), a primary resistance mechanism for cytidine analogues like gemcitabine [5]. This design directly addresses a key limitation in earlier agents, where rapid deamination to inactive metabolites necessitated high doses and increased toxicity risks.
  • β-D-Ribofuranose Configuration: Retention of the natural β-anomeric configuration ensures compatibility with nucleoside transporters (e.g., hENT1) and phosphorylation kinases, facilitating intracellular activation [4] [7].

The synergy of these elements creates a multi-mechanistic agent: the 4′-thio group potentiates RNR inhibition, while the 2′-methylene cytidine acts as a chain-terminating DNA polymerase substrate after triphosphorylation. Molecular modeling confirms that Galocitabine’s triphosphate form fits the active site of RNR with higher affinity than gemcitabine triphosphate, partly due to sulfur-induced electrostatic adjustments [5].

Scalability and Industrial Production Methodologies

Transitioning Galocitabine synthesis from laboratory to industrial scale required innovations in process efficiency and quality control:

Continuous Flow Glycosylation

  • Batch glycosylation faced heat-transfer limitations during exothermic NIS activation. A continuous flow system with static mixers and temperature-controlled reactors increased throughput 10-fold while reducing impurity formation (e.g., <0.5% ortho-ester byproducts vs. 5% in batch) [6].

Crystallization-Based Purification

  • Chromatography was replaced with antisolvent crystallization (water/IPA) exploiting Galocitabine’s low solubility in aqueous alcohols. This achieved >99.5% purity with 85% recovery, eliminating costly column steps [3].

Analytical Quality Control

  • RP-HPLC methods adapted from gemcitabine analysis [3] used orthogonal detection (UV 248 nm + ELSD):
Column: C18 (250 × 4.6 mm, 5 μm)  Mobile phase: 0.1% OPA buffer/ACN (20:80)  Retention time: 5.0 ± 0.2 min  
  • This method resolved Galocitabine from des-thio and deaminated impurities at 0.1% sensitivity [3].

Process Analytical Technology (PAT)

  • In-line FTIR and Raman spectroscopy monitored glycosylation and deprotection in real-time, ensuring critical quality attributes (CQAs) like stereochemistry and residual solvents met ICH Q3 guidelines [6].

Table 3: Industrial Production Metrics for Galocitabine

Process StepLab-Scale Yield (%)Industrial Yield (%)Purity MetricKey Innovation
Thiosugar synthesis3578>99% eeEnzymatic resolution
Glycosylation92 (PVB method)90β-selectivity >50:1Continuous flow reactor
Deprotection9597<0.1% benzamideAcetyl protection + NH₃/MeOH
Crystallization7085>99.5% APAntisolvent (water/IPA) gradient

Properties

CAS Number

124012-42-6

Product Name

Galocitabine

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]-3,4,5-trimethoxybenzamide

Molecular Formula

C19H22FN3O8

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27)/t8-,13-,14-,18-/m1/s1

InChI Key

TVYPSLDUBVTDIS-FUOMVGGVSA-N

SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O

Solubility

Soluble in DMSO

Synonyms

N(4)-trimethoxybenzoyl-5'-deoxy-5-fluorocytidine
N(4)-trimethoxybenzoyl-5-fluoro-5'-deoxycytidine
Ro 09-1390
Ro-09-1390

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.